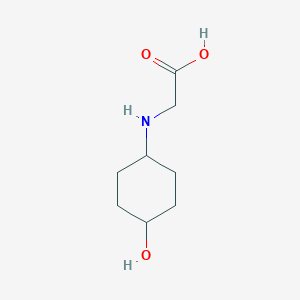
(4-Hydroxy-cyclohexylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-cyclohexylamino)-acetic acid is an organic compound that features a cyclohexane ring substituted with a hydroxy group and an amino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-cyclohexylamino)-acetic acid can be achieved through several steps:
Catalytic Hydrogenation: Starting from 4-hydroxybenzoic acid, catalytic hydrogenation is performed to reduce the aromatic ring to a cyclohexane ring.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: Condensation with nitromethane yields 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: Further catalytic hydrogenation converts the nitro group to an amino group, forming 4-aminomethyl cyclohexyl formic ether.
Hydrolysis: Finally, hydrolysis and conversion yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and cost-effectiveness. The use of cheaper raw materials, efficient catalysts, and environmentally friendly processes are prioritized to minimize side reactions and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the electrophile but often involve acidic or basic catalysts.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Hydroxy-cyclohexylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-cyclohexylamino)-propionic acid
- (4-Hydroxy-cyclohexylamino)-butyric acid
- (4-Hydroxy-cyclohexylamino)-valeric acid
Uniqueness
(4-Hydroxy-cyclohexylamino)-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its combination of a hydroxy group, amino group, and acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-hydroxycyclohexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6-7,9-10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBWXZGOECBBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986400.png)
![[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986405.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986419.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986423.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986428.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986433.png)
![[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986439.png)
![[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986443.png)
![[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986448.png)
![[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid](/img/structure/B7986466.png)

![2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986479.png)
![2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7986482.png)
![2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986496.png)
